molecular formula C10H11FN2O B6246108 3-(4-fluorophenyl)azetidine-1-carboxamide CAS No. 231954-45-3

3-(4-fluorophenyl)azetidine-1-carboxamide

Cat. No. B6246108
CAS RN: 231954-45-3
M. Wt: 194.2
InChI Key:
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Description

3-(4-Fluorophenyl)azetidine-1-carboxamide, also known as 4-fluorobenzeneazetidine-1-carboxamide, is a heterocyclic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. This compound is a versatile building block for the synthesis of various compounds and drugs, and its pharmacological effects have been studied in detail.

Scientific Research Applications

3-(4-fluorophenyl)azetidine-1-carboxamideeneazetidine-1-carboxamide has been used in a wide range of scientific research applications, including the synthesis of various compounds and drugs, and as a tool to study the pharmacological effects of various compounds. This compound has also been used in the synthesis of various heterocyclic compounds, such as imidazoles, pyrroles, and pyrazoles. Additionally, this compound has been used in the synthesis of a variety of drugs, including those used to treat various diseases, such as cancer, AIDS, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)azetidine-1-carboxamideeneazetidine-1-carboxamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been shown to inhibit the activity of certain cytokines, such as tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
3-(4-fluorophenyl)azetidine-1-carboxamideeneazetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, this compound has been shown to have neuroprotective effects, as well as to reduce the risk of cardiovascular and cerebrovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-fluorophenyl)azetidine-1-carboxamideeneazetidine-1-carboxamide in laboratory experiments is its low toxicity. Additionally, this compound is relatively stable, and has a low melting point, making it easy to handle and store. However, one of the major limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a variety of potential future directions for 3-(4-fluorophenyl)azetidine-1-carboxamideeneazetidine-1-carboxamide research. For example, further research into the mechanism of action of this compound could lead to the development of more effective drugs for the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or therapies for the treatment of various diseases. Finally, further research into the synthesis of this compound could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

3-(4-fluorophenyl)azetidine-1-carboxamideeneazetidine-1-carboxamide can be synthesized via a variety of methods, including the condensation of 3-(4-fluorophenyl)azetidine-1-carboxamidealdehyde and ethyl cyanoacetate, followed by cyclization with sodium hydroxide. This method has been reported to give good yields, although other methods such as the reaction of ethyl cyanoacetate and 3-(4-fluorophenyl)azetidine-1-carboxamideyl bromide have also been reported to give good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)azetidine-1-carboxamide involves the reaction of 4-fluorobenzaldehyde with ethyl glycinate to form 3-(4-fluorophenyl)azetidine-1-carboxylic acid, which is then converted to the corresponding carboxamide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl glycinate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: Reaction of 4-fluorobenzaldehyde with ethyl glycinate in the presence of a base such as sodium hydride or potassium carbonate to form 3-(4-fluorophenyl)azetidine-1-carboxylic acid.", "Step 2: Conversion of 3-(4-fluorophenyl)azetidine-1-carboxylic acid to the corresponding carboxamide using a coupling reagent such as DCC and NHS.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

231954-45-3

Molecular Formula

C10H11FN2O

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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